molecular formula C9H18O3 B13960070 Ethyl 6-hydroxyheptanoate

Ethyl 6-hydroxyheptanoate

Cat. No.: B13960070
M. Wt: 174.24 g/mol
InChI Key: PCBIIHMJZWSPLG-UHFFFAOYSA-N
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Description

6-Hydroxyheptanoic acid ethyl ester is an organic compound with the molecular formula C9H18O3. It is an ester derivative of 6-hydroxyheptanoic acid, characterized by the presence of a hydroxyl group (-OH) and an ester functional group (-COOEt).

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxyheptanoic acid ethyl ester can be synthesized through the esterification of 6-hydroxyheptanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods: In an industrial setting, the production of 6-hydroxyheptanoic acid ethyl ester may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess ethanol and efficient removal of water to shift the equilibrium towards ester formation .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyheptanoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Hydrolysis: 6-Hydroxyheptanoic acid and ethanol.

    Oxidation: 6-Oxoheptanoic acid or 6-carboxyheptanoic acid.

    Reduction: 6-Hydroxyheptanol

Scientific Research Applications

6-Hydroxyheptanoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxyheptanoic acid ethyl ester involves its hydrolysis to 6-hydroxyheptanoic acid, which can then participate in various biochemical pathways. The hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis. The ester group can undergo nucleophilic acyl substitution reactions, facilitating the formation of new compounds .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxyheptanoic acid ethyl ester is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions compared to simpler esters.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 6-hydroxyheptanoate

InChI

InChI=1S/C9H18O3/c1-3-12-9(11)7-5-4-6-8(2)10/h8,10H,3-7H2,1-2H3

InChI Key

PCBIIHMJZWSPLG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(C)O

Origin of Product

United States

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